molecular formula C6H7IN2O2 B495047 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid CAS No. 956909-60-7

1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B495047
CAS No.: 956909-60-7
M. Wt: 266.04g/mol
InChI Key: LTOCLMRWNZNMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid is a versatile iodinated pyrazole derivative designed for research and development purposes. Its distinct molecular architecture, featuring both an iodine atom and a carboxylic acid functional group on the pyrazole core, makes it a valuable synthon in various synthetic pathways, particularly in metal-catalyzed cross-coupling reactions . The iodine atom at the 4-position serves as an excellent leaving group, enabling structural elaboration through reactions such as Sonogashira coupling for the introduction of alkynyl moieties . This allows researchers to construct more complex molecular architectures for screening and optimization. The presence of the carboxylic acid group on the same heterocyclic ring further enhances its utility, as it can be readily functionalized into esters, amides, or other derivatives, or used to influence the compound's solubility and electronic properties . As a research building block, this compound is primarily of interest in medicinal chemistry and agrochemical development. It can be utilized in the synthesis of novel active ingredients, where the pyrazole scaffold is a common pharmacophore. All products are intended for research use only and are not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-4-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCLMRWNZNMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with cyclocondensation of ethylhydrazine and a β-ketoester, such as ethyl acetoacetate, under acidic conditions. This reaction forms the 1-ethyl-1H-pyrazole-3-carboxylate intermediate, which serves as the foundational structure. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Typical conditions involve refluxing in ethanol with catalytic acetic acid, yielding the pyrazole ester in 70–85% efficiency.

Iodination at Position 4

Direct iodination of the pyrazole ring is achieved using iodine and an oxidizing agent, such as ammonium cerium(IV) nitrate (CAN), in a mixed solvent system (e.g., acetonitrile/water). Electrophilic aromatic substitution occurs preferentially at position 4 due to the electron-donating ethyl group at position 1, which directs iodine to the para position. Reaction temperatures of 50–60°C for 6–8 hours yield 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate with 65–75% purity, necessitating subsequent recrystallization.

Oxidation to Carboxylic Acid

The ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M) under reflux. For intermediates with aldehyde groups (e.g., 1-ethyl-4-iodo-1H-pyrazole-3-carbaldehyde), oxidation with potassium permanganate (KMnO₄) in acidic media (H₂SO₄) achieves quantitative conversion to the carboxylic acid. Yields for this step range from 80–90%, with purity exceeding 95% after acid-base extraction.

Halogenation-Diazotization-Carboxylation Approach

Halogenation of Pyrazole Amines

This method, adapted from patent CN111303035A, starts with N-methyl-3-aminopyrazole. Halogenation at position 4 is performed using bromine or iodine in aqueous HCl at 0–5°C, yielding 4-halo-1-methyl-1H-pyrazole-3-amine. Substitution with iodine requires a 1:1 molar ratio of iodine to substrate, achieving 85–90% conversion.

Diazotization and Coupling

The halogenated amine undergoes diazotization with sodium nitrite in HCl at -5°C, forming a diazonium salt. Subsequent coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) introduces the difluoromethyl group. While this step is specific to the patent’s target compound, replacing the coupling agent with carbon dioxide under Grignard conditions enables carboxylation.

Grignard Exchange and Carboxylation

4-Iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole reacts with isopropyl magnesium chloride to form a Grignard intermediate, which is quenched with gaseous CO₂ at -78°C. Acidic work-up (HCl) yields the carboxylic acid derivative. This method achieves a total yield of 64% over three steps, with purity >99.5%.

One-Pot Synthesis Using Ionic Liquids

Reaction Design and Optimization

A one-pot strategy, inspired by SID.IR/FileServer/SE/483E20170109, employs imidazolium-based ionic liquids (e.g., [bmim][FeCl₄]) as dual solvents and catalysts. Ethylhydrazine, benzaldehyde, and ethyl acetoacetate react under oxygen flow at 60°C for 12 hours, forming the pyrazole ester via cyclocondensation and oxidation. Hydrolysis with NaOH (1M) converts the ester to the carboxylic acid.

Advantages and Limitations

This method eliminates multi-step purification, achieving 70–75% overall yield. However, scalability is limited by the cost of ionic liquids, though recycling the catalyst for up to five cycles mitigates this issue.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Scalability
CyclocondensationCyclization, iodination, oxidation60–70%>95%High
Halogenation-DiazotizationDiazotization, Grignard carboxylation64%>99.5%Moderate
One-Pot Ionic LiquidSingle-pot synthesis, hydrolysis70–75%90–95%Low

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications References
This compound C₆H₇IN₂O₂ 266.04 Ethyl (1), Iodo (4) High reactivity for halogen exchange; potential in drug discovery
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.16 Allyl (1), Amino (3) Agrochemical applications (e.g., pyrazosufuron derivatives)
1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid C₉H₁₄N₂O₂ 182.22 Ethyl (1), Isopropyl (3) Enhanced lipophilicity; used in medicinal chemistry
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid C₁₆H₁₃N₃O₂ 279.30 Benzyl (1), Pyridinyl (3) Aromatic stacking potential; kinase inhibitor scaffolds
2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid C₇H₇IN₂O₄ 310.05 Iodo (4), Methoxycarbonyl (3) Ester functionality for prodrug design
Key Observations:
  • Iodine vs. Alkyl/Amino Groups: The iodine atom in the target compound increases molecular weight and polarizability compared to alkyl or amino substituents, enhancing its suitability for radiopharmaceuticals or heavy-atom derivatives in crystallography.
  • Carboxylic Acid Position: The 3-carboxylic acid group distinguishes it from analogs like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, where the acid is at position 4. This positional variance affects hydrogen-bonding patterns and solubility .
  • Lipophilicity : Compounds with isopropyl or benzyl groups (e.g., 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) exhibit higher logP values, favoring membrane permeability in drug design .

Biological Activity

1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring with significant substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry, agrochemistry, and materials science due to its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Ethyl group at the 1-position
  • Iodine atom at the 4-position
  • Carboxylic acid group at the 3-position

This substitution pattern is crucial as it influences the compound's reactivity and interaction with biological targets, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom enhances its electrophilic character, facilitating interactions with nucleophiles in biological systems. This mechanism can lead to:

  • Inhibition of enzyme activity : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
  • Modulation of receptor pathways : It may act as a modulator of various receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX, which are crucial in inflammatory responses. Its anti-inflammatory activity has been compared favorably against standard drugs like diclofenac .

Anticancer Properties

In vitro studies have shown that derivatives of pyrazole compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
1-Methyl-4-iodo-1H-pyrazole-3-carboxylic acidSimilar structure with a methyl group at the 1-positionAntimicrobial and anticancer activities reported
1-Ethyl-4-bromo-1H-pyrazole-3-carboxylic acidBromine substitution instead of iodineModerate antimicrobial activity
1-Ethyl-4-chloro-1H-pyrazole-3-carboxylic acidChlorine substitution; less reactive than iodineLimited biological studies available

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study evaluating its efficacy against Gram-positive and Gram-negative bacteria showed a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound displayed a broad spectrum of activity, indicating its potential as a new antibiotic agent .
  • Anti-inflammatory Research : In animal models, the compound demonstrated significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent. Its mechanism was linked to the inhibition of COX enzymes .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively, indicating its potential as an anticancer drug candidate .

Q & A

Q. Methodological strategies :

  • Catalyst Screening : Test NaN3 or CuI catalysts for iodine substitution efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) to balance reactivity and solubility .
  • Temperature Gradients : Perform reactions under reflux (50–80°C) to accelerate kinetics while avoiding decomposition .
  • Scalability : Use continuous flow reactors for controlled iodination and reduced side products .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during derivative synthesis?

  • Tautomerism Analysis : Pyrazole derivatives may exhibit tautomeric shifts (e.g., NH ↔ OH), altering splitting patterns. Use variable-temperature NMR to identify equilibrium states .
  • Impurity Profiling : Combine HPLC with high-resolution MS to detect trace byproducts (e.g., de-iodinated species) .
  • X-ray Crystallography : Resolve ambiguous structures by comparing experimental and computed bond angles/distances .

Advanced: What are the potential biological targets of this compound, and how can its interactions be mechanistically studied?

  • Enzyme Inhibition : Screen against kinases or carboxylases due to the pyrazole scaffold’s affinity for ATP-binding pockets .
  • Receptor Binding Assays : Use fluorescence polarization or SPR to quantify binding to G-protein-coupled receptors (GPCRs) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with targets like COX-2 or PDE4 .

Basic: What are the primary chemical reactions that this compound undergoes?

  • Substitution : Iodine at position 4 can be replaced with -NH2, -OH, or aryl groups via SNAr reactions .
  • Oxidation/Reduction : Carboxylic acid groups can be reduced to alcohols (LiAlH4) or decarboxylated under basic conditions .
  • Cyclization : React with nitriles or aldehydes to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Advanced: How can stereochemical outcomes (e.g., diastereomer formation) be controlled in reactions involving this compound?

  • Chiral Catalysts : Use RuPHOX or BINOL-derived catalysts in asymmetric alkylation/arylation .
  • Protecting Group Strategy : Introduce bulky esters (e.g., tert-butyl) to sterically guide reaction pathways .
  • Crystallization-Induced Asymmetric Transformation : Promote enantiomer enrichment via selective crystal growth .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of iodinated vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational tools aid in predicting reaction pathways or stability?

  • Retrosynthesis Software : Tools like Pistachio or Reaxys predict feasible routes using template-based algorithms .
  • DFT Calculations : Optimize transition-state geometries (Gaussian 16) to assess activation energies for substitution/cyclization .
  • Degradation Modeling : Use QSAR models to predict hydrolytic/oxidative stability under varying pH/temperature .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., iodine equivalents, stirring rate) via response surface methodology .
  • Quality Control : Validate purity with orthogonal methods (e.g., NMR + LC-MS) and establish acceptance criteria (≥95% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.